Morpholine, trifluoroacetate
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Overview
Description
Morpholine, trifluoroacetate is a chemical compound that combines the properties of morpholine and trifluoroacetic acid. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine, trifluoroacetate can be synthesized through the reaction of morpholine with trifluoroacetic acid. The reaction typically involves mixing morpholine with trifluoroacetic acid in a suitable solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction proceeds smoothly, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Morpholine, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while reduction may produce morpholine derivatives with reduced functional groups.
Scientific Research Applications
Morpholine, trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of morpholine, trifluoroacetate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A heterocyclic amine with similar structural features but without the trifluoroacetate group.
Trifluoroacetic acid: A strong organic acid with three fluorine atoms attached to the carbonyl group.
Uniqueness
Morpholine, trifluoroacetate is unique due to the combination of morpholine and trifluoroacetic acid, which imparts distinct chemical properties and reactivity. The presence of the trifluoroacetate group enhances the compound’s acidity and electrophilicity, making it a versatile reagent in various chemical reactions.
Properties
CAS No. |
61330-38-9 |
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Molecular Formula |
C6H10F3NO3 |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7) |
InChI Key |
STBUWXYTSVWZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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